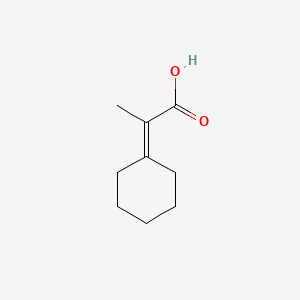![molecular formula C20H13F3N4O2 B2529963 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 1396856-29-3](/img/structure/B2529963.png)
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of pyridine, oxadiazole, and dihydropyridinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The pyridine and dihydropyridinone moieties are then introduced through subsequent reactions, often involving condensation and cyclization steps under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
化学反応の分析
Types of Reactions
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole moiety and have similar synthetic routes and applications.
1,2,4-oxadiazole derivatives: These compounds are known for their anticancer properties and are used in various medicinal applications.
Imidazole-containing compounds: These compounds have a broad range of biological activities and are used in drug development.
Uniqueness
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c21-20(22,23)16-4-2-1-3-14(16)11-27-12-15(5-6-17(27)28)19-25-18(26-29-19)13-7-9-24-10-8-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFBTELKUMOIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate](/img/structure/B2529882.png)

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529886.png)
![dimethyl({[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-thiazepan-3-yl]methyl})amine](/img/structure/B2529889.png)

![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)


![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)
